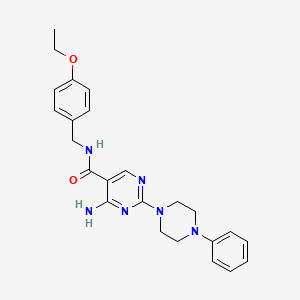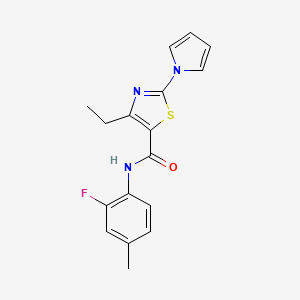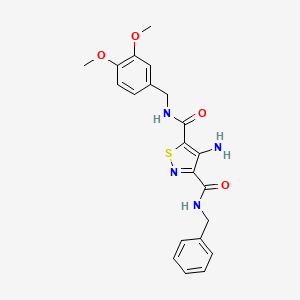
2-(2-methoxyphenyl)-N-(2-morpholinopyrimidin-5-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methoxyphenyl)-N-[2-(morpholin-4-yl)pyrimidin-5-yl]acetamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and material science. The compound features a methoxyphenyl group, a morpholinyl group, and a pyrimidinyl group, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyphenyl)-N-[2-(morpholin-4-yl)pyrimidin-5-yl]acetamide typically involves the following steps:
Formation of the Methoxyphenyl Intermediate: The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction using 2-methoxyphenol and an appropriate halogenated precursor.
Pyrimidine Ring Formation: The pyrimidine ring can be synthesized via a condensation reaction between a suitable amidine and a β-dicarbonyl compound.
Morpholine Introduction: The morpholinyl group can be introduced through a nucleophilic substitution reaction using morpholine and an appropriate leaving group on the pyrimidine ring.
Final Coupling: The final coupling step involves the reaction of the methoxyphenyl intermediate with the morpholinyl-pyrimidine intermediate under suitable conditions to form the desired acetamide compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to enhance yield and reduce waste.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyphenyl)-N-[2-(morpholin-4-yl)pyrimidin-5-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group under suitable conditions.
Reduction: The carbonyl group in the acetamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
2-(2-Methoxyphenyl)-N-[2-(morpholin-4-yl)pyrimidin-5-yl]acetamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Material Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(2-methoxyphenyl)-N-[2-(morpholin-4-yl)pyrimidin-5-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenyl)-N-[2-(morpholin-4-yl)pyrimidin-5-yl]acetamide: Similar structure with a different position of the methoxy group.
2-(2-Methoxyphenyl)-N-[2-(piperidin-4-yl)pyrimidin-5-yl]acetamide: Similar structure with a different heterocyclic ring.
2-(2-Methoxyphenyl)-N-[2-(morpholin-4-yl)quinolin-5-yl]acetamide: Similar structure with a different aromatic ring.
Uniqueness
2-(2-Methoxyphenyl)-N-[2-(morpholin-4-yl)pyrimidin-5-yl]acetamide is unique due to the specific combination of functional groups and the spatial arrangement of these groups, which contribute to its distinct chemical and biological properties. The presence of the methoxyphenyl group, morpholinyl group, and pyrimidinyl group in a single molecule provides a unique scaffold for the development of new compounds with potential therapeutic applications.
Properties
Molecular Formula |
C17H20N4O3 |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
2-(2-methoxyphenyl)-N-(2-morpholin-4-ylpyrimidin-5-yl)acetamide |
InChI |
InChI=1S/C17H20N4O3/c1-23-15-5-3-2-4-13(15)10-16(22)20-14-11-18-17(19-12-14)21-6-8-24-9-7-21/h2-5,11-12H,6-10H2,1H3,(H,20,22) |
InChI Key |
LFMRCXVSENCZLH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)NC2=CN=C(N=C2)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![10-isobutyryl-3,3-dimethyl-11-(2,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11195260.png)

![3-(4-methoxyphenyl)-6-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11195271.png)
![4-[4-(methylsulfonyl)phenyl]-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11195281.png)


![3,4-dimethoxy-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]benzamide](/img/structure/B11195286.png)
![2-(3-Phenylpiperazin-1-YL)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-YL)ethyl]pyridine-4-carboxamide](/img/structure/B11195289.png)
![5-{[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(2-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B11195294.png)

![5-[(5-Chloro-2-methoxyphenyl)sulfonyl]-2-(4-methylpiperidin-1-yl)pyrimidin-4-amine](/img/structure/B11195307.png)
![4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}-N-(3-phenylpropyl)benzamide](/img/structure/B11195308.png)
![4-amino-N-benzyl-5-{[4-(3-methoxyphenyl)piperazin-1-yl]carbonyl}-1,2-thiazole-3-carboxamide](/img/structure/B11195315.png)

